6-Chloro-7-methyl-1H-indole-2,3-dione in Thioindigoid Dye Synthesis: A Specific Synthetic Utility
This compound is explicitly claimed as a preferred intermediate in the synthesis of thioindigoid dyestuffs of the indirubin type. The patent literature specifies that 6-chloro-7-methylisatin is condensed with 2:1-naphththioindoxyl derivatives to yield these dyes, whereas the corresponding 6-bromo-7-methylisatin is also disclosed, indicating a specific utility profile for this exact chloro-substituted compound [1]. This contrasts with unsubstituted isatin or other halogenated analogs, which would not produce the same dye structure or color properties.
| Evidence Dimension | Synthetic Utility in Dye Manufacture |
|---|---|
| Target Compound Data | Explicitly claimed as a starting material for condensation with 2:1-naphththioindoxyl to yield thioindigoid dyes. |
| Comparator Or Baseline | 6-bromo-7-methylisatin (also claimed, but yields a different product) |
| Quantified Difference | The chloro derivative yields a distinct dye from the bromo derivative; the patent defines the specific condensation with 6-chloro-7-methylisatin as a key embodiment. |
| Conditions | Condensation reaction under vat dyeing conditions with sodium hydrosulphite. |
Why This Matters
For industrial dye synthesis or research into historical colorants, the specific chloro-substitution is required to replicate the patented process and obtain the intended dye.
- [1] SOC. OF CHEMICAL INDUSTRY IN BASLE. (1941). Manufacture of indigoid dyestuffs. GB Patent GB541097A. View Source
